Tert-butyl(methoxy)dimethylsilane

Organic Synthesis Protecting Groups Hydrolytic Stability

Tert-butyl(methoxy)dimethylsilane is an organosilicon reagent with the molecular formula C₇H₁₈OSi and a molecular weight of 146.3 g/mol. It is a clear, colorless liquid that functions as a silylating agent, primarily employed for the protection of hydroxyl groups in organic synthesis via the formation of stable tert-butyldimethylsilyl (TBS) ethers.

Molecular Formula C7H18OSi
Molecular Weight 146.3 g/mol
CAS No. 66548-21-8
Cat. No. B1280626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl(methoxy)dimethylsilane
CAS66548-21-8
Molecular FormulaC7H18OSi
Molecular Weight146.3 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC
InChIInChI=1S/C7H18OSi/c1-7(2,3)9(5,6)8-4/h1-6H3
InChIKeySYFYMKQYUPMRFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl(methoxy)dimethylsilane (CAS 66548-21-8): Core Properties for Protecting Group Strategy in Organic Synthesis


Tert-butyl(methoxy)dimethylsilane is an organosilicon reagent with the molecular formula C₇H₁₈OSi and a molecular weight of 146.3 g/mol. It is a clear, colorless liquid that functions as a silylating agent, primarily employed for the protection of hydroxyl groups in organic synthesis via the formation of stable tert-butyldimethylsilyl (TBS) ethers . As a methoxysilane variant of the widely used TBS protecting group, it offers a distinct reactivity and byproduct profile compared to the more common chloride reagents like TBSCl (TBDMSCl), which is a moisture-sensitive solid with a molecular weight of 150.73 g/mol [1]. The compound is typically stored at 2-8°C under an inert atmosphere to prevent hydrolysis .

Methanol byproduct supports protection of acid-sensitive substrates
Steric bulk enables selective primary alcohol silylation
High acid/base stability fits multi-step synthetic sequences

Why Generic Silylating Agent Substitution Fails: The Critical Role of Steric Bulk and Leaving Group in TBS Ether Synthesis


Indiscriminate substitution among silylating agents is a common pitfall in organic synthesis, as the steric bulk and leaving group of the reagent dictate both the stability and the selectivity of the resulting silyl ether. The relative stability of common silyl ethers under acidic conditions follows a clear trend: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This hierarchy underscores that a TMS-protected alcohol is over 1,000 times more labile than its TBS counterpart. Similarly, the use of a chlorosilane like TBSCl generates HCl, which can be incompatible with acid-sensitive substrates, whereas a methoxysilane like tert-butyl(methoxy)dimethylsilane releases methanol, a neutral byproduct, potentially preserving sensitive functional groups [2]. The choice is not merely a matter of 'a protecting group' but a specific decision that dictates the synthetic route's efficiency and scope.

Chlorosilane (TBSCl) byproduct
Generates HCl which may cleave acid-labile groups, unlike the neutral methanol from this methoxysilane.
Less hindered silyl groups (TMS, TES)
Offer reported lower acid/base stability, potentially leading to premature deprotection during synthesis.
Smaller silylating agents
Lack the steric bulk required for chemoselective protection of primary alcohols over secondary/tertiary.

Product-Specific Quantitative Evidence Guide for Tert-butyl(methoxy)dimethylsilane in Synthesis and Procurement


Quantified Stability Advantage Over TMS in Acidic Conditions

The TBS ether, which can be formed using tert-butyl(methoxy)dimethylsilane, exhibits dramatically superior hydrolytic stability compared to the simpler TMS ether. Under acidic conditions, the TBS group is 20,000 times more stable than the TMS group [1]. This difference allows a TBS-protected alcohol to survive reaction conditions that would instantly cleave a TMS-protected analog, enabling multi-step synthetic sequences involving acidic or aqueous workups.

Acid Stability vs TMS
Class-level inference
20,000×
Supports orthogonal protection in multi-step synthesis
Relative stability in acidic media
Organic Synthesis Protecting Groups Hydrolytic Stability

Quantified Stability Advantage Over TES in Basic Conditions

In basic media, the stability of the TBS group is similarly robust. It is approximately 20,000 times more stable than the TMS group and between 200 and 2,000 times more stable than the triethylsilyl (TES) group [1]. This robust stability ensures the protecting group remains intact during reactions involving strong nucleophiles or basic conditions, a common requirement in complex molecule construction.

Base Stability vs TMS/TES
Class-level inference
20,000× vs TMS
200–2,000× vs TES
Enables use with strong nucleophiles and bases
Relative stability in basic media
Organic Synthesis Protecting Groups Base Stability

Selective Silylation of Primary over Secondary Alcohols Due to Steric Bulk

The bulky tert-butyldimethylsilyl (TBS) group, derived from this compound, enables the selective protection of primary alcohols in the presence of secondary and tertiary alcohols [1]. This chemoselectivity is a direct consequence of the steric hindrance imparted by the tert-butyl and two methyl groups on the silicon atom, which is significantly greater than that of less substituted silyl groups like TMS or TES. This property is critical for avoiding the use of additional, often wasteful, protection/deprotection steps.

Primary Alcohol Selectivity
Class-level inference
1° > 2° > 3°
Streamlines polyol and carbohydrate synthesis
Steric hindrance-driven chemoselectivity
Organic Synthesis Chemoselectivity Silylation

Advantage of Neutral Byproduct (Methanol) Over Acidic Byproduct (HCl) for Acid-Sensitive Substrates

The use of tert-butyl(methoxy)dimethylsilane as a silylating agent generates methanol as a byproduct, in contrast to the widely used tert-butyldimethylsilyl chloride (TBSCl, CAS 18162-48-6), which releases hydrogen chloride (HCl) [1]. The generation of HCl can lead to unintended acid-catalyzed side reactions or deprotection of other acid-labile functional groups, particularly problematic with acid-sensitive substrates. The neutral methanol byproduct allows for the protection of alcohols under milder, non-acidic conditions.

Byproduct Comparison
Cross-study comparable
Methanol (neutral)
vs HCl (acidic)
Preserves acid-labile functional groups
TBSCl as comparator
Organic Synthesis Protecting Groups Reagent Selection

Efficient Silylation of Hindered Alcohols Using TBSOTf Protocol

While tert-butyl(methoxy)dimethylsilane itself may not be the most reactive reagent for sterically hindered alcohols, the TBS group can be introduced with high efficiency using the TBSOTf/2,6-lutidine protocol [1]. This method is well-established for the protection of secondary and even tertiary alcohols, achieving high yields where less reactive silylating agents would fail. A typical protocol using TBSCl/imidazole in DMF for an unhindered alcohol yielded the protected product in 99% yield after 16 hours at room temperature [2]. This demonstrates the general high efficiency achievable with the TBS system.

Installation Efficiency
Class-level inference
TBSOTf protocol for hindered alcohols
Reported 99% yield (TBSCl protocol)
Broad substrate scope supports high-yield protection
Efficiency may vary with substrate sterics
Organic Synthesis Silylation Hindered Alcohols

Tunable Acid-Sensitivity for Biomedical Material Design

The hydrolytic stability of silyl ethers can be finely tuned by the choice of silicon substituents. A study on acid-sensitive biomaterials demonstrated that polymeric particles crosslinked with silyl ethers containing tert-butyl groups remained intact in a cellular environment, whereas those with methyl substituents rapidly degraded within cells [1]. This tunable stability profile, enabled by the steric bulk of groups like TBS, is a key design parameter for creating smart materials for drug delivery and tissue engineering.

Biomaterial Degradation
Supporting evidence
TBS particles intact
vs TMS rapid degradation
Enables design of acid-responsive drug delivery systems
HeLa cell incubation model
Biomaterials Drug Delivery Acid-Sensitive Linkers

Key Application Scenarios for Tert-butyl(methoxy)dimethylsilane in Research and Industrial Synthesis


Multi-Step Total Synthesis of Natural Products and Pharmaceuticals

The TBS group, derived from this compound, is the de facto standard for protecting alcohols in multi-step syntheses due to its 20,000-fold greater acid and base stability compared to TMS [REFS-1, Section 3]. This allows the protected alcohol to withstand a wide range of aggressive reaction conditions, such as Grignard additions, oxidations, and reductions, and can be selectively deprotected using fluoride sources like TBAF at the final stages of the synthesis. This orthogonal stability is essential for constructing complex molecular architectures without protecting group scrambling.

Selective Protection of Primary Alcohols in Carbohydrate and Polyol Chemistry

The steric bulk of the TBS group enables the chemoselective protection of a primary hydroxyl in the presence of secondary and tertiary alcohols [REFS-2, Section 3]. This is a critical operation in carbohydrate chemistry and natural product synthesis, where a polyol must be functionalized in a site-specific manner. The use of this compound allows for the streamlined synthesis of complex glycosides and other hydroxyl-rich molecules by avoiding the need for multiple, wasteful protection/deprotection sequences.

Silylation of Acid-Labile Substrates in Process Chemistry

For substrates containing acid-sensitive functional groups (e.g., acetals, Boc-protected amines, epoxides), the use of a chlorosilane like TBSCl is contraindicated due to the generation of HCl. Tert-butyl(methoxy)dimethylsilane, which releases methanol, provides a milder alternative that avoids acid-mediated side reactions [REFS-3, Section 3]. This is particularly valuable in process chemistry and large-scale manufacturing, where avoiding harsh conditions can improve yield, purity, and safety.

Design of Acid-Sensitive Smart Biomaterials and Drug Delivery Systems

The tunable stability of silyl ethers to acid hydrolysis is exploited in the design of smart biomaterials. Crosslinkers containing TBS-like groups exhibit significantly slower degradation kinetics compared to less substituted silyl ethers [REFS-4, Section 3]. This property is leveraged to create polymeric nanoparticles and hydrogels that degrade in response to specific pH environments (e.g., endosomes, lysosomes, tumor microenvironments), enabling spatiotemporally controlled release of therapeutics or diagnostics.

Application
Selection Property
Validation Focus
Multi-step total synthesis
Orthogonal stability profile
TBAF-mediated selective deprotection
Selective primary alcohol protection
Steric bulk-driven chemoselectivity
Site-specific silylation monitoring
Silylation of acid-labile substrates
Neutral methanol byproduct
Compatibility with Boc, acetal, epoxide groups
Smart biomaterial design
Tunable hydrolytic stability
pH-dependent degradation kinetics
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